

What is the principle of Sulfo-Cy5-Methyltetrazine bioorthogonal reaction?

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Compound of Interest

Compound Name: Sulfo-Cy5-Methyltetrazine

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An In-depth Technical Guide to the **Sulfo-Cy5-Methyltetrazine** Bioorthogonal Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, quantitative data, and experimental applications of the **Sulfo-Cy5-Methyltetrazine** bioorthogonal reaction, a cornerstone of modern chemical biology and targeted therapeutics.

Core Principle: The Inverse-Electron-Demand Diels-Alder Reaction

The bioorthogonal reaction involving **Sulfo-Cy5-Methyltetrazine** is a highly efficient, catalyst-free "click chemistry" ligation. The core principle is the inverse-electron-demand Diels-Alder (iEDDA) reaction between the electron-deficient 1,2,4,5-tetrazine ring system and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO).^{[1][2][3]}

Reaction Mechanism: The process occurs in two main steps:

- [4+2] Cycloaddition: The tetrazine (diene) and the TCO (dienophile) rapidly react to form a highly strained, unstable bicyclic intermediate.^{[2][4]}

- **Retro-Diels-Alder Elimination:** This intermediate almost instantaneously undergoes a cycloreversion, irreversibly releasing a molecule of dinitrogen gas (N_2). This step forms a stable, fluorescent 4,5-dihydropyridazine conjugate.^{[2][5]}

This reaction is classified as bioorthogonal because neither the tetrazine nor the TCO moiety reacts with native functional groups found in biological systems, ensuring the reaction is highly specific and does not disrupt normal cellular processes.^{[5][6]} Its exceptional speed and biocompatibility have made it a preferred method for in vivo imaging and bioconjugation.^{[7][8]}

The Fluorogenic "Turn-On" Phenomenon

A critical feature of using **Sulfo-Cy5-Methyltetrazine** is its fluorogenic, or "turn-on," property. In its unreacted state, the tetrazine moiety efficiently quenches the fluorescence of the proximate Cy5 dye, likely through a through-bond energy transfer (TBET) mechanism.^{[9][10]} Upon the iEDDA reaction, the tetrazine is consumed and eliminated as part of the dihydropyridazine product. This permanently removes the quencher, leading to a dramatic increase in the fluorescence quantum yield of the Cy5 dye and a bright, localized signal with a high signal-to-background ratio.^{[11][12]}

Quantitative Data

The performance of the tetrazine-TCO ligation is distinguished by its kinetics and the photophysical properties of the resulting conjugate.

Reaction Kinetics

The iEDDA reaction is renowned for being one of the fastest bioorthogonal reactions discovered to date.^{[7][13]} The second-order rate constant (k_2) is orders of magnitude higher than other click chemistries, such as strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient labeling even at low, physiologically relevant concentrations.^[6]

Reaction Pair	Second-Order Rate Constant (k_2) [$M^{-1}s^{-1}$]	Conditions	Citation
General Tetrazine-TCO	800 - 30,000	Aqueous Media	[6][14]
Diphenyl-s-tetrazine + TCO	~2,000	9:1 Methanol/Water	[7][15]
Highly Strained TCO Derivatives	Up to 10^7	Aqueous Media	[6][8]
Strain-Promoted Azide-Alkyne (SPAAC)	~1	Aqueous Media	[6]
Copper-Catalyzed Azide-Alkyne (CuAAC)	$10 - 10^4$	Requires Copper Catalyst	[6]

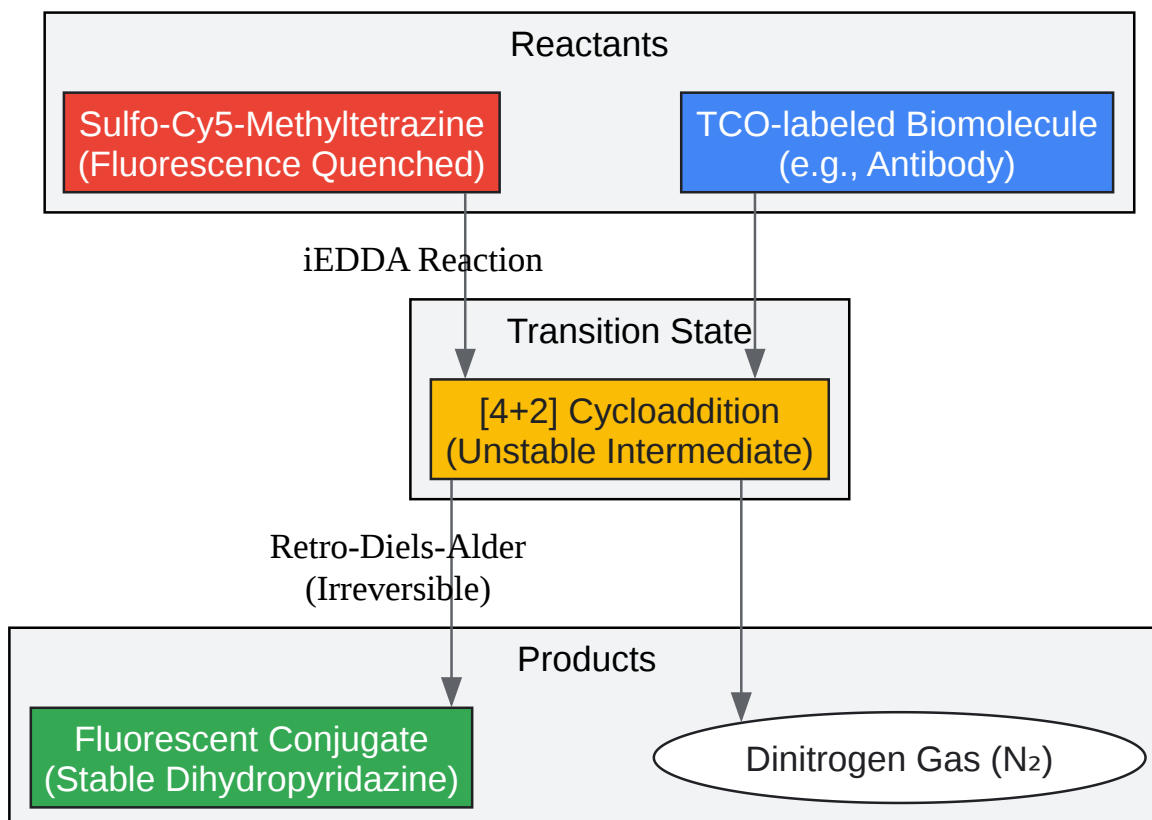
Photophysical Properties

Sulfo-Cy5-Methyltetrazine is a water-soluble cyanine dye derivative. The sulfonated groups enhance its solubility in aqueous buffers and reduce non-specific binding.[16][17] Upon reaction, the photophysical properties shift from a quenched state to the bright, fluorescent state characteristic of Cy5.

Property	Sulfo-Cy5-Methyltetrazine (Unreacted)	Sulfo-Cy5-Dihydropyridazine (Product)	Citation
Excitation Maximum (λ_{ex})	~649 nm	~649 nm	[14][17]
Emission Maximum (λ_{em})	~670 nm	~670 nm	[14][17]
Molar Extinction Coefficient (ϵ)	~250,000 M ⁻¹ cm ⁻¹	~250,000 M ⁻¹ cm ⁻¹	[14][17]
Quantum Yield (Φ)	Very Low (Quenched)	High (~0.2-0.3)	[12]
Fluorescence State	"Off" (Dark)	"On" (Bright)	[10][11]

Visualized Mechanisms and Workflows

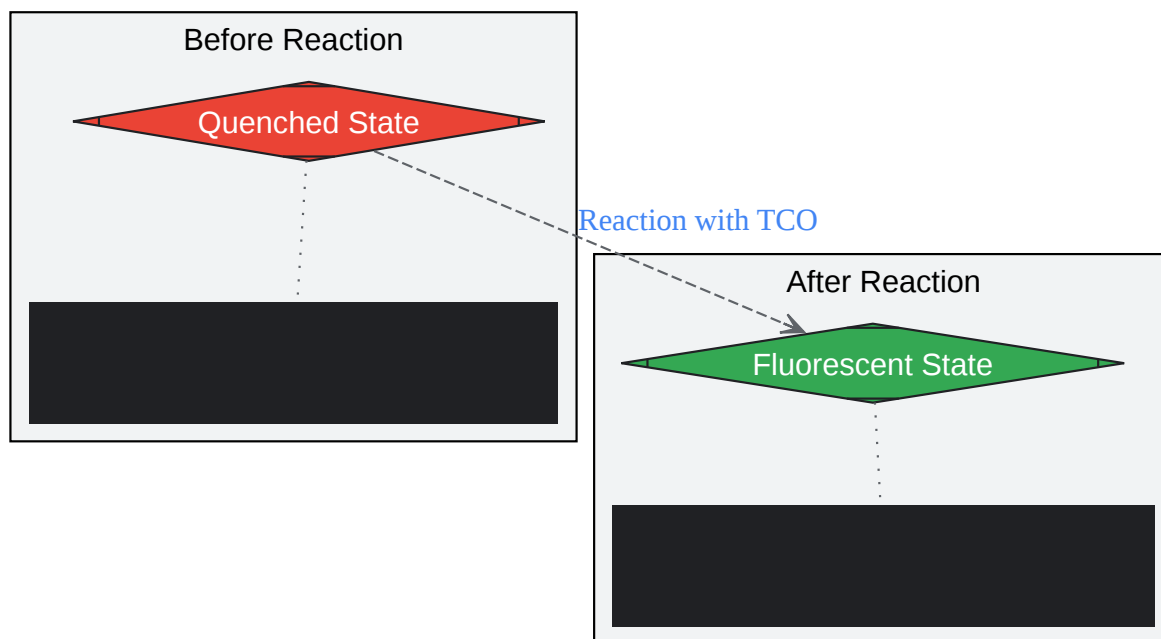
Chemical Reaction Mechanism



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Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

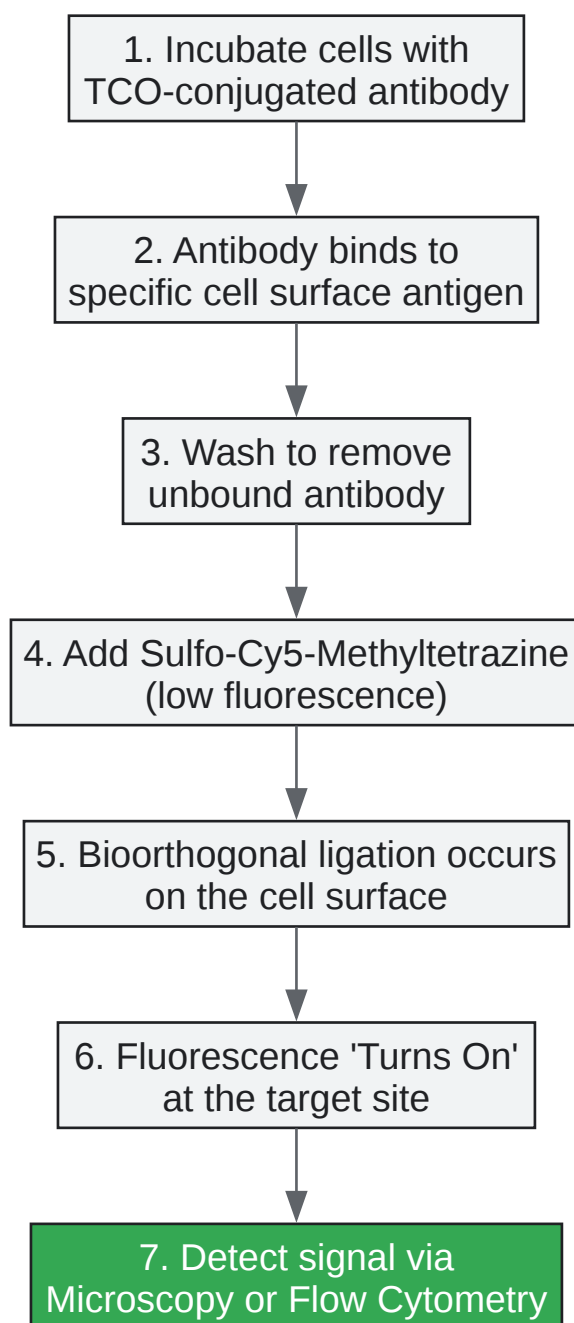
Logical Flow of Fluorescence Turn-On



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Caption: The logical state change underlying the fluorogenic turn-on mechanism.

Experimental Workflow: Pretargeted Cell Labeling



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Caption: A typical experimental workflow for pretargeted live-cell imaging.

Experimental Protocols

The following are generalized protocols that serve as a starting point for experimental design. Optimization of concentrations, incubation times, and buffer conditions is recommended for specific applications.

Protocol: Pretargeted Live-Cell Fluorescence Imaging

This protocol is designed for labeling a specific cell surface protein using an antibody-based pretargeting approach.[\[11\]](#)[\[18\]](#)

Materials:

- Cells expressing the target antigen of interest.
- Primary antibody conjugated to a TCO moiety (TCO-Antibody).
- **Sulfo-Cy5-Methyltetrazine** solution (1 mM stock in anhydrous DMSO).
- Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS).
- Phosphate-Buffered Saline (PBS).
- Fluorescence microscope with appropriate filters for Cy5 (e.g., Ex: 640/20 nm, Em: 680/30 nm).

Methodology:

- Cell Preparation: Plate cells on a glass-bottom imaging dish and culture until they reach 60-80% confluency.
- Pretargeting Step:
 - Dilute the TCO-Antibody in pre-warmed imaging medium to a final concentration of 10-50 nM (this should be optimized).
 - Remove the culture medium from the cells, wash once with PBS, and add the TCO-Antibody solution.
 - Incubate for 45-60 minutes at 37°C in a CO₂ incubator to allow for antibody binding.
- Washing Step:
 - Gently remove the TCO-Antibody solution.

- Wash the cells three times with 1 mL of pre-warmed imaging medium to remove all unbound antibodies. This step is crucial to minimize background signal.
- Ligation and Imaging:
 - Prepare the staining solution by diluting the **Sulfo-Cy5-Methyltetrazine** stock to a final concentration of 1-5 μ M in pre-warmed imaging medium.
 - Add the staining solution to the cells.
 - Immediately begin imaging. The fluorescent signal should develop rapidly as the ligation occurs on the cell surface. Time-lapse imaging can be used to monitor the process.
- Controls:
 - No TCO Control: Incubate cells with an unconjugated antibody, wash, and then add **Sulfo-Cy5-Methyltetrazine** to assess non-specific binding of the probe.
 - No Tetrazine Control: Incubate cells with the TCO-Antibody but not the tetrazine probe to assess any background fluorescence.

Protocol: In Vivo Pretargeted Tumor Imaging

This protocol outlines a general workflow for non-invasive tumor imaging in a mouse model.^[8]^[19]^[20] All animal procedures must be approved by an appropriate institutional animal care and use committee (IACUC).

Materials:

- Tumor-bearing mouse model.
- TCO-conjugated targeting vector (e.g., antibody, nanobody) in sterile PBS.
- **Sulfo-Cy5-Methyltetrazine** in a sterile, injectable formulation (e.g., PBS with 5% DMSO).
- In vivo imaging system (IVIS) equipped for NIR fluorescence imaging.

Methodology:

- Phase 1: Targeting Vector Administration:
 - Administer the TCO-conjugated targeting vector to the mouse, typically via intravenous (tail vein) injection. The dose will depend on the specific vector used (e.g., 50-100 μ g for an antibody).
 - Allow the vector to circulate and accumulate at the tumor site. This requires a waiting period that depends on the pharmacokinetics of the vector (e.g., 24-72 hours for a full-sized monoclonal antibody). This period also allows for clearance of unbound vector from the bloodstream, which is critical for reducing background.
- Phase 2: Fluorescent Probe Administration:
 - After the appropriate waiting period, administer the **Sulfo-Cy5-Methyltetrazine** probe via intravenous injection. A typical dose is 1-5 nmol per mouse.
- Phase 3: Imaging:
 - Image the mouse at multiple time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) to determine the optimal imaging window.
 - Anesthetize the mouse (e.g., with isoflurane) and place it in the in vivo imaging system.
 - Acquire fluorescence images using a Cy5 filter set (e.g., Excitation: 640 nm, Emission: 680 nm).
 - A significant increase in fluorescence intensity at the tumor site relative to surrounding tissues indicates successful pretargeting and in vivo ligation.
- Ex Vivo Analysis (Optional):
 - At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, etc.).
 - Image the dissected tissues to confirm the biodistribution of the fluorescent signal.

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